molecular formula C14H19NO2 B2391773 Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1509649-10-8

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2391773
CAS No.: 1509649-10-8
M. Wt: 233.311
InChI Key: ZUCQWEXUKWQYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of the tert-butyl and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets .

Biological Activity

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (TBTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

TBTHQ belongs to the tetrahydroquinoline class of compounds, which are characterized by their bicyclic structure. The synthesis typically involves a multi-step process that includes cyclization and esterification reactions. The compound can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate.

1. Antimicrobial Properties

TBTHQ and its derivatives have been studied for their antimicrobial activities. Research indicates that certain tetrahydroquinoline derivatives exhibit potent activity against various bacterial strains. For instance, derivatives have shown effectiveness against ESKAPE pathogens, which are known for their resistance to antibiotics .

Table 1: Antimicrobial Activity of TBTHQ Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
TBTHQStaphylococcus aureus2.5 mg/mL
TBTHQ-1Klebsiella pneumoniae1.0 mg/mL
TBTHQ-2Pseudomonas aeruginosa0.5 mg/mL

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of TBTHQ derivatives. In vitro assays demonstrated that specific analogs possess antiproliferative effects against various cancer cell lines, including prostate carcinoma (DU145), lung carcinoma (H460), and breast adenocarcinoma (MCF7). Notably, one derivative showed a significant reduction in cell viability at concentrations as low as 10 µM .

Table 2: Anticancer Activity of TBTHQ Derivatives

CompoundCancer Cell LineIC50 (µM)
TBTHQ-3DU14515
TBTHQ-4H46012
TBTHQ-5MCF718

The biological activity of TBTHQ is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : Some studies suggest that TBTHQ can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with cancer proliferation and apoptosis .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study investigated the antiviral properties of a novel TBTHQ derivative against SARS-CoV-2. The compound was found to effectively suppress viral replication in Vero E6 cells, demonstrating higher efficacy than traditional antiviral agents like chloroquine . This highlights the potential for TBTHQ in developing treatments for viral infections.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of TBTHQ analogs in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro . This suggests a promising avenue for further exploration in neuropharmacology.

Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCQWEXUKWQYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.